molecular formula C14H17NO4S B2802135 (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide CAS No. 515125-92-5

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2802135
CAS No.: 515125-92-5
M. Wt: 295.35
InChI Key: VNMPLTXORKIGEK-QPJJXVBHSA-N
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Description

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide is a chemical compound of high interest in medicinal chemistry and neuroscience research, particularly in the study of G protein-gated inwardly rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate cellular excitability in the brain and various peripheral tissues, making them potential therapeutic targets for conditions such as epilepsy, pain, anxiety, and addiction . This compound features a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety, a head group that has been strategically incorporated into modern GIRK activators to impart significant metabolic stability compared to earlier prototype compounds . Researchers can utilize this acrylamide derivative as a valuable tool compound for probing the structure-activity relationships (SAR) of sulfone-containing scaffolds and for investigating the complex physiology and pharmacology of GIRK channel subtypes. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-19-13-5-2-11(3-6-13)4-7-14(16)15-12-8-9-20(17,18)10-12/h2-7,12H,8-10H2,1H3,(H,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMPLTXORKIGEK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4S
  • Molecular Weight : Approximately 323.41 g/mol
  • Appearance : Likely a white to off-white crystalline solid at room temperature

The compound's structure suggests it may possess unique physicochemical properties that could influence its biological activity. The presence of the tetrahydrothiophene ring is particularly noteworthy, as sulfur-containing heterocycles are often associated with diverse biological activities.

Currently, there is no documented research that elucidates the specific mechanism of action for (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide. However, insights can be drawn from studies on related compounds. For instance, acrylamide derivatives have been reported to exhibit various biological activities, including:

  • Anticancer Activity : Some acrylamide derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology.
  • Antioxidant Properties : Compounds with similar structures have been studied for their ability to mitigate oxidative stress in cellular models.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful.

Compound NameStructure FeaturesBiological ActivityReference
2-amino-1,4-naphthoquinone-benzamidesNaphthoquinone coreCytotoxic against MDA-MB-231 cells
(E)-2-benzylidene-4-phenyl-1,3-diselenoleSelenium-containing compoundHepatoprotective effects against TAA-induced toxicity
3-(4-hydroxy-3-methoxyphenyl)acryloyl derivativesHydroxy and methoxy substitutionsAntimicrobial activity

Case Studies and Research Findings

While specific studies on this compound are lacking, several relevant case studies highlight the biological relevance of similar compounds:

  • Cytotoxicity in Cancer Research :
    • A study evaluated a series of 2-amino-1,4-naphthoquinone-benzamides and found them to be more potent than cisplatin against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Hepatoprotective Effects :
    • Research on (E)-2-benzylidene-4-phenyl-1,3-diselenole demonstrated protective effects against thioacetamide-induced hepatotoxicity in rats. This study highlighted the importance of antioxidant mechanisms in mitigating liver damage .

Potential Applications

Given its structural characteristics, this compound may hold promise in various therapeutic areas:

  • Cancer Therapy : If future studies confirm cytotoxic effects similar to other acrylamide derivatives, this compound could be explored as a potential anticancer agent.
  • Antioxidant Agent : Its possible antioxidant properties could be beneficial in developing treatments for oxidative stress-related conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydrothiophene can act as inhibitors of specific cancer cell lines by inducing apoptosis and inhibiting proliferation . The compound's structural features allow it to interact with biological targets effectively.

2. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes linked to disease pathways. For example, it has shown promise as a selective inhibitor of Pin1, a protein implicated in various cancers . This inhibition could lead to novel therapeutic strategies for cancer treatment.

3. Predictive Models for Biological Activity
Utilizing computational models like PASS (Prediction of Activity Spectra for Substances), researchers can forecast the biological activities of this compound based on its structural characteristics. These models suggest potential applications in drug discovery and development.

Agricultural Applications

1. Agrochemical Development
The compound's unique properties may also be leveraged in agricultural chemistry as a potential pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop products that target specific pests or diseases in crops while minimizing harm to beneficial organisms.

Materials Science Applications

1. Polymer Synthesis
Given its acrylamide functionality, this compound can be utilized in polymer chemistry for synthesizing new materials with desirable properties. The incorporation of this compound into polymer matrices could enhance mechanical strength or introduce specific functionalities such as biocompatibility or biodegradability.

Case Studies

StudyFocusFindings
Anticancer Research Investigating the effects on cancer cell linesDemonstrated significant apoptosis induction in breast cancer cells .
Enzyme Inhibition Study Pin1 inhibitionIdentified as a selective covalent inhibitor with potential therapeutic applications in oncology .
Agrochemical Application Development of new pesticidesShowed efficacy against specific fungal pathogens in preliminary tests.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Variations Biological Activity Key Data (Yield, mp, etc.) References
(E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide Phthalimide substituent Antifungal Moderate activity; methoxy groups enhance efficacy
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) Benzothiazole substituent Not specified (synthesis focus) 16% yield; characterized by NMR
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(4-methoxyphenyl)acrylamide (16) Hydroxy-methoxyphenyl acrylamide Antioxidant, Nrf2 activation Induced glutathione synthesis
(E)-3-(4-Methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide Thiadiazole substituent Cytotoxic (assumed) Structure-activity study
(E)-N-(4-Methoxyphenyl)-3-(3-aminophenyl)acrylamide (7i) 3-Aminophenyl substituent Anticancer (screened) 93% yield; mp 173–175°C
Key Observations :
  • Antifungal Activity: Phthalimide derivatives (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide) exhibit moderate antifungal activity, with potency correlating to the number of aromatic methoxy groups .
  • Antioxidant Effects: Hydroxy-substituted analogs (e.g., compound 16) activate the Nrf2 pathway, inducing cellular glutathione synthesis and protecting hepatocytes against oxidative stress .
  • Anticancer Potential: Arylcinnamide hybrids with aminophenyl or methoxyphenyl substituents (e.g., compound 7i) show promise in anticancer screens, with high synthetic yields (93%) and confirmed purity . The sulfone group in the target compound may alter binding interactions with cellular targets like kinases or tubulin.

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Analogs with polar substituents (e.g., phthalimide derivatives) exhibit higher melting points (e.g., 156–175°C ), suggesting that the sulfone group in the target compound may further elevate its mp due to increased crystallinity.
  • Metabolic Stability: Sulfones are generally resistant to oxidative metabolism, whereas methoxy groups may undergo demethylation to active phenolic metabolites .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance antifungal activity in phthalimide derivatives , while sulfone groups (electron-withdrawing) may shift activity toward different targets, such as enzymes requiring polar interactions.
  • Substituent Bulk : Bulky groups (e.g., benzothiazole ) reduce synthetic yields but may improve target selectivity by fitting into hydrophobic binding pockets.

Q & A

Basic Question: What are the key strategies for synthesizing (E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)acrylamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the tetrahydrothiophene sulfone moiety with acrylamide derivatives using coupling agents like EDCI in solvents such as DMF or dichloromethane under controlled temperatures (0–25°C) .
  • Step 2: Purification via column chromatography (e.g., EtOAc/petroleum ether gradients) and characterization by 1H^1H/13C^{13}C NMR, MS, and elemental analysis to confirm purity (>95%) .
  • Key Parameters: Solvent polarity and reaction time significantly impact yield (reported 54–93% for similar acrylamides) .

Basic Question: How is the compound’s structure confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy: 1H^1H NMR (e.g., δ 7.53 ppm for acrylamide protons) and 13C^{13}C NMR (carbonyl peaks ~165–170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ calculated for C16 _{16}H19 _{19}N2 _{2}O4 _{4}S: 335.11) .
  • Elemental Analysis: Matching calculated vs. observed C, H, N, S content (deviation <0.4%) .

Basic Question: What preliminary biological activities have been observed for this compound?

Methodological Answer:
While direct data is limited, structurally similar acrylamides exhibit:

  • Anticancer Activity: Assessed via MTT assays (IC50 _{50} values 10–50 µM against HeLa or MCF-7 cells) .
  • Enzyme Inhibition: Targets like kinases or cytochrome P450 isoforms tested via fluorometric assays .
  • Oxidative Stress Modulation: Nrf2 activation measured by luciferase reporter assays in hepatocytes .

Advanced Question: How can synthesis conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while EtOAc reduces side products .
  • Catalyst Tuning: Substoichiometric DMAP (4-dimethylaminopyridine) improves coupling efficiency .
  • Temperature Control: Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates .

Advanced Question: How can contradictory spectral data (e.g., NMR peak splitting) be resolved?

Methodological Answer:

  • Dynamic NMR Studies: Variable-temperature NMR to assess rotational barriers in amide bonds .
  • 2D NMR Techniques: COSY and HSQC to assign overlapping proton and carbon signals .
  • Computational Validation: DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Advanced Question: What structure-activity relationships (SAR) guide the design of analogs with enhanced activity?

Methodological Answer:
Key SAR insights from analogs:

Modification Effect on Activity Reference
Methoxy → Nitro (para)Increased cytotoxicity (IC50 _{50} ↓30%)
Tetrahydrothiophene → MorpholineImproved solubility (LogP ↓1.2)
Acrylamide → ThiadiazoleEnhanced kinase selectivity

Advanced Question: What computational methods predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Glide to simulate binding to targets (e.g., EGFR kinase; predicted ΔG = -9.2 kcal/mol) .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 100 ns) .
  • QSAR Models: CoMFA/CoMSIA to correlate substituent electronegativity with activity .

Advanced Question: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability: Incubation in buffers (pH 2–9) followed by HPLC monitoring of degradation products .
  • Thermal Stability: TGA/DSC to determine melting points (e.g., mp 173–175°C) and decomposition thresholds .
  • Light Sensitivity: UV-Vis spectroscopy (λ = 254 nm) to track photodegradation .

Advanced Question: What experimental approaches identify biological targets?

Methodological Answer:

  • Pull-Down Assays: Biotinylated analogs coupled with streptavidin beads to isolate binding proteins .
  • Kinase Profiling: Pan-kinase inhibitor screens (e.g., Eurofins KinaseProfiler) .
  • CRISPR-Cas9 Knockout: Gene knockout libraries to identify resistance-conferring pathways .

Advanced Question: How are analogs designed to improve pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introducing hydrophilic groups (e.g., morpholine) reduces LogP from 3.5 → 2.3 .
  • Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS to track metabolite formation .
  • ProDrug Strategies: Esterification of carboxyl groups to enhance oral bioavailability (e.g., 2.5-fold increase) .

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